molecular formula C20H21N3O6 B11613180 5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11613180
M. Wt: 399.4 g/mol
InChI Key: UIDHVMIRFIECSI-UHFFFAOYSA-N
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Description

5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound featuring a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves a multi-step process. One common method includes the condensation of barbituric acid with aldehydes and anilines in a one-pot reaction . This method leverages commercially available anilines, making the synthesis relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit proteins such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . This inhibition can lead to anti-cancer effects by disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione apart is its multi-functional activity and specific targeting capabilities. Its trimethoxyphenyl group enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C20H21N3O6/c1-27-12-7-9(8-13(28-2)17(12)29-3)14-15-10(5-4-6-11(15)24)21-18-16(14)19(25)23-20(26)22-18/h7-8,14H,4-6H2,1-3H3,(H3,21,22,23,25,26)

InChI Key

UIDHVMIRFIECSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=O)N4

Origin of Product

United States

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